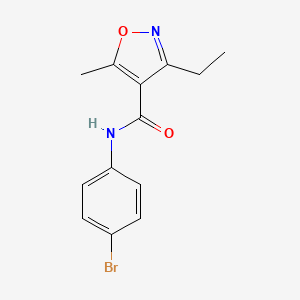

![molecular formula C16H13Cl2NO4 B5787295 methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)

methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate, also known as dicamba methyl ester, is a synthetic herbicide that belongs to the benzoic acid family. It is widely used to control broadleaf weeds in various crops, including cereals, soybeans, cotton, and vegetables. The chemical structure of dicamba methyl ester is similar to that of dicamba acid, which is a more commonly used herbicide. However, dicamba methyl ester has several advantages over dicamba acid, including lower volatility, improved solubility, and increased stability in the environment.

Mecanismo De Acción

Dicamba methyl ester works by disrupting the normal growth and development of plants. It is absorbed by the leaves and stems of the target plants and translocated to the growing points, where it interferes with the production of auxin, a plant hormone that regulates cell division and elongation. This disruption leads to abnormal growth and eventually, death of the plant.

Biochemical and Physiological Effects

Dicamba methyl ester has been shown to have a variety of biochemical and physiological effects on plants. It can cause changes in the metabolism of amino acids, proteins, and carbohydrates, which can affect the growth and development of the plant. Additionally, methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate methyl ester can induce oxidative stress in plants, leading to the production of reactive oxygen species and damage to cell membranes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dicamba methyl ester has several advantages for use in laboratory experiments. It is a highly effective herbicide that can be used to control a wide range of broadleaf weeds. Additionally, it is relatively easy to apply and has a low risk of causing damage to non-target organisms. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control the concentration and distribution of methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate methyl ester in the environment, which can affect the results of the experiment.

Direcciones Futuras

There are several potential future directions for research on methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate methyl ester. One area of focus could be on developing new formulations of the herbicide that are more effective and have lower environmental impact. Additionally, research could be conducted to investigate the potential for methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate methyl ester to be used in combination with other herbicides or pesticides to improve weed control and reduce the risk of resistance. Finally, studies could be conducted to evaluate the long-term effects of methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate methyl ester on soil health and the environment.

Métodos De Síntesis

Dicamba methyl ester can be synthesized by reacting 2,5-dichlorophenol with acetic anhydride to form 2,5-dichlorophenyl acetate. This intermediate is then reacted with methylamine to form methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate. The reaction is typically carried out under mild conditions and yields a high purity product.

Aplicaciones Científicas De Investigación

Dicamba methyl ester has been extensively studied for its herbicidal properties and its impact on the environment. Numerous research studies have been conducted to evaluate its effectiveness in controlling weeds and its potential to cause adverse effects on non-target organisms. Additionally, methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate methyl ester has been investigated for its mechanism of action and its biochemical and physiological effects on plants.

Propiedades

IUPAC Name |

methyl 2-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c1-22-16(21)11-4-2-3-5-13(11)19-15(20)9-23-14-8-10(17)6-7-12(14)18/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTWSWSODIVHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)

![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)

![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)

![3-({[(3-pyridinylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5787257.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)

![3-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5787309.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)